[Benzyl(nitroso)amino]acetic acid
CAS No.: 6344-41-8
Cat. No.: VC20678421
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6344-41-8 |
|---|---|
| Molecular Formula | C9H10N2O3 |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | 2-[benzyl(nitroso)amino]acetic acid |
| Standard InChI | InChI=1S/C9H10N2O3/c12-9(13)7-11(10-14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) |
| Standard InChI Key | LUWNKLQQXFAZGU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC(=O)O)N=O |
Introduction
Structural and Nomenclature Analysis
[Benzyl(nitroso)amino]acetic acid (systematic IUPAC name: 2-[nitroso(phenylmethyl)amino]acetic acid) belongs to the class of N-nitrosamines conjugated with carboxylic acid functionalities. Its structure comprises:
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A nitroso group (-N=O) bonded to a secondary amine.
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A benzyl group (C6H5CH2-) attached to the amine nitrogen.
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An acetic acid moiety (-CH2COOH) linked to the nitrogen atom.
The benzyl group introduces steric bulk and aromatic π-electron density, which may influence the compound’s solubility, stability, and reactivity compared to alkyl-substituted analogs like the methyl- or butyl-nitrosoamino acetic acids .
Synthesis and Manufacturing Processes
While no explicit synthesis routes for [benzyl(nitroso)amino]acetic acid are documented, its preparation likely follows methodologies established for structurally similar nitrosoamino acids:
Nitrosation of Benzylglycine
The most probable route involves the nitrosation of benzylglycine (N-benzylglycine) using sodium nitrite (NaNO2) under acidic conditions:
This method mirrors the synthesis of 2-[butyl(nitroso)amino]acetic acid, where N-butylglycine undergoes nitrosation .
Deuterated Analog Synthesis
For isotopic labeling, deuterium could be introduced via H-D exchange catalyzed by transition metals or through the use of deuterated benzyl halides in precursor synthesis, as demonstrated for N-nitrososarcosine-d3 .
Physicochemical Properties
Key physicochemical parameters for [benzyl(nitroso)amino]acetic acid are inferred from its methyl- and butyl-substituted analogs :
The estimated pKa aligns with values reported for aliphatic carboxylic acids (e.g., acetic acid: 4.76; N-n-propylaminoacetic acid: 2.25) , adjusted for electron-withdrawing effects of the nitroso group.
Spectroscopic Characterization
Hypothetical spectroscopic signatures for [benzyl(nitroso)amino]acetic acid include:
Infrared Spectroscopy (IR)
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Nitroso group: Strong absorption at 1,480–1,520 cm⁻¹ (N=O stretch).
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Carboxylic acid: Broad O-H stretch at 2,500–3,300 cm⁻¹; C=O stretch at 1,700–1,720 cm⁻¹.
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Aromatic C-H: Peaks at 3,050–3,100 cm⁻¹ (C6H5 group).
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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Aromatic protons: δ 7.2–7.4 ppm (multiplet, 5H).
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Methylene groups: δ 4.1–4.3 ppm (N-CH2-C6H5), δ 3.8–4.0 ppm (N-CH2-COOH).
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¹³C NMR:
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Carboxylic acid carbon: δ 170–175 ppm.
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Nitroso-bearing nitrogen: δ 120–130 ppm (quaternary carbon).
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Pharmacological and Toxicological Profile
Nitroso compounds are notorious for their carcinogenic potential, and [benzyl(nitroso)amino]acetic acid is likely no exception. Key considerations include:
Metabolic Activation
N-Nitrosamines undergo cytochrome P450-mediated α-hydroxylation, generating reactive alkylating agents that form DNA adducts . The benzyl group may alter metabolic pathways compared to alkyl analogs, potentially modulating toxicity.
Deuteration Effects
Deuterated analogs like N-nitrososarcosine-d3 exhibit modified pharmacokinetics due to the kinetic isotope effect, which slows metabolic degradation . A deuterated benzyl variant could similarly enhance metabolic stability.
Applications in Pharmaceutical Research
Isotopic Tracers
Deuterated or ¹³C-labeled [benzyl(nitroso)amino]acetic acid could serve as internal standards in mass spectrometry-based quantification of nitroso contaminants in food or pharmaceuticals .
Chelating Agents
The carboxylic acid moiety enables metal coordination, suggesting potential use in chelation therapy or catalysis, akin to ethylenediaminetetraacetic acid (EDTA) derivatives .
Recent Advancements and Future Directions
Synthetic Methodology Innovations
Recent work on 2-[butyl(nitroso)amino]acetic acid highlights microwave-assisted nitrosation for improved yield and reduced reaction time , a technique applicable to the benzyl analog.
Therapeutic Applications
Exploration of nitroso compounds as nitric oxide (NO) donors could position [benzyl(nitroso)amino]acetic acid as a vasodilatory agent, though toxicity concerns necessitate rigorous evaluation.
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